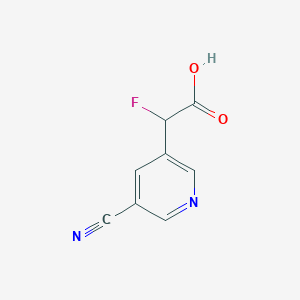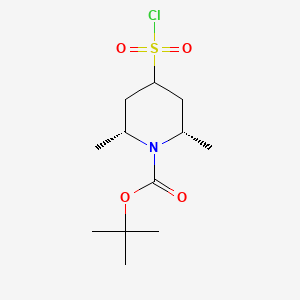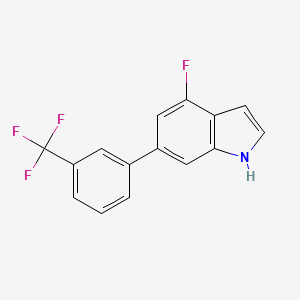
4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is a boronic acid derivative known for its unique structure and significant applications in organic synthesis. This compound is particularly notable for its role as an intermediate in various carbon-carbon and carbon-heteroatom coupling reactions, making it a valuable tool in the field of synthetic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane typically involves a two-step substitution reaction. The starting material, 4-bromo-2-fluoroaniline, is dissolved in 1,4-dioxane and subjected to a series of reactions to introduce the boronic acid pinacol ester group . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as 1,4-dioxane. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while reduction reactions produce amino derivatives .
科学的研究の応用
4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: Employed in the development of boron neutron capture therapy agents for cancer treatment.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic imaging agents.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用機序
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in cross-coupling reactions, where the compound acts as a key intermediate .
類似化合物との比較
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(2-fluoro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-chloro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-bromo-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
Uniqueness
What sets 4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane apart from similar compounds is its nitro group, which imparts unique reactivity and potential for further functionalization. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical properties .
特性
分子式 |
C13H15BF3NO4 |
|---|---|
分子量 |
317.07 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H15BF3NO4/c1-11(2)12(3,4)22-14(21-11)10-8(13(15,16)17)6-5-7-9(10)18(19)20/h5-7H,1-4H3 |
InChIキー |
AUTNDLIOODQPPB-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2[N+](=O)[O-])C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B13079571.png)


![1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine](/img/structure/B13079592.png)

![2-[(Azetidin-3-yloxy)methyl]-4-methylmorpholine](/img/structure/B13079598.png)





![3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane](/img/structure/B13079623.png)
![2-{Bicyclo[2.2.1]heptan-2-yl}azetidine](/img/structure/B13079624.png)
